Product packaging for 4-[2-(Diethylamino)ethoxy]aniline(Cat. No.:CAS No. 38519-63-0)

4-[2-(Diethylamino)ethoxy]aniline

Cat. No.: B1348346
CAS No.: 38519-63-0
M. Wt: 208.3 g/mol
InChI Key: LFJGGGIWERIGNX-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amines and Ethers Research

The study of 4-[2-(Diethylamino)ethoxy]aniline is firmly rooted in the extensive research history of aromatic amines and ethers. Aromatic amines, characterized by an amino group attached to an aromatic ring, are a cornerstone of the chemical industry. britannica.comontosight.ai Historically, their development, starting with William Henry Perkin's synthesis of mauveine from aniline (B41778) in 1856, revolutionized the dye industry and laid the groundwork for modern synthetic organic chemistry. Today, aromatic amines are integral to the production of a vast array of goods, including pharmaceuticals, polymers, and pigments. britannica.comontosight.ai

Ethers, which contain an oxygen atom connected to two alkyl or aryl groups, are widely recognized for their utility as solvents due to their ability to form hydrogen bonds with various molecules and stabilize reagents. britannica.com Their presence in molecules can significantly influence properties such as solubility and biological activity. In medicinal chemistry, the ether linkage is a common feature in many therapeutic agents; for instance, the potent pain-reliever codeine is the methyl ether of morphine. britannica.com

The compound this compound combines these two critical functional groups. The aniline moiety provides a reactive site for various chemical transformations, particularly electrophilic substitution on the aromatic ring and reactions involving the amino group. The diethylaminoethoxy side chain introduces properties such as increased basicity and potential for specific interactions with biological targets, a feature that became particularly important in pharmaceutical research during the mid-20th century.

Significance of Research on this compound and Analogous Structures in Chemical Science

The significance of this compound in chemical science lies primarily in its role as a versatile synthetic intermediate. Its trifunctional nature allows for selective chemical modifications, making it a valuable building block for constructing more complex molecules with desired properties.

Research has demonstrated its utility as a key intermediate in the synthesis of various bioactive compounds. For example, it has been employed in the development of molecules designed to interact with microtubule affinity regulating kinase 4 (MARK4), which is being investigated as a potential drug target for conditions such as cancer, diabetes, and neurodegenerative diseases. The diethylamino group, in particular, can enhance the binding affinity of a compound to molecular targets like enzymes or receptors.

The study of analogous structures, where parts of the this compound molecule are systematically altered, is crucial for understanding structure-activity relationships (SAR). By comparing the properties and activities of related compounds, researchers can deduce the importance of each functional group and optimize molecular designs for specific applications. This approach is fundamental to fields like medicinal chemistry and materials science.

Compound NameMolecular FormulaStructural Difference from this compound
4-[2-(Dimethylamino)ethoxy]aniline C₁₀H₁₆N₂OThe terminal amine is dimethylamino instead of diethylamino. nih.gov
4-[2-[2-(diethylamino)ethoxy]propyl]aniline C₁₅H₂₆N₂OContains an additional propyl group in the ether linkage. echemi.com
(4-(2-(Diethylamino)ethoxy)phenyl)(phenyl)methanone C₂₁H₂₇NO₂The aniline's amino group is replaced by a benzoyl group. bldpharm.com
1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol C₂₆H₃₁NO₂The aniline's amino group is replaced by a 1,2-diphenylethanol (B1347050) group. bldpharm.com
2-[2-(Diethylamino)ethoxy]ethanol C₈H₁₉NO₂Lacks the aromatic aniline ring, featuring a terminal hydroxyl group instead. sigmaaldrich.com

The ongoing investigation into this compound and its analogues continues to contribute valuable knowledge to synthetic methodology and the rational design of functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O B1348346 4-[2-(Diethylamino)ethoxy]aniline CAS No. 38519-63-0

Properties

IUPAC Name

4-[2-(diethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJGGGIWERIGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329267
Record name 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38519-63-0
Record name 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 4 2 Diethylamino Ethoxy Aniline

Established Synthetic Pathways for 4-[2-(Diethylamino)ethoxy]aniline

The synthesis of this compound is primarily achieved through well-established organic reactions that are both efficient and scalable. These methods focus on the strategic formation of the ether bond.

Nucleophilic Substitution Approaches to the Ether Linkage

The most common and direct route to synthesizing this compound involves a nucleophilic substitution reaction. This approach leverages the reactivity of a phenoxide with an alkyl halide. A typical synthesis involves the reaction of 4-aminophenol (B1666318) with 2-chloro-N,N-diethylethanamine. In this process, the phenolic hydroxyl group of 4-aminophenol is deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 2-chloro-N,N-diethylethanamine, displacing the chloride leaving group and forming the desired ether linkage.

Alternatively, a similar nucleophilic substitution can be carried out where the roles of the nucleophile and electrophile are reversed. For instance, reacting 4-chloroaniline (B138754) with diethylaminoethanol in the presence of a strong base under reflux conditions can also yield the target compound. arkat-usa.org

Ether Formation Strategies

The predominant ether formation strategy for this compound is the Williamson ether synthesis. This classical method is a specific type of the nucleophilic substitution described above and is widely used for preparing both symmetrical and unsymmetrical ethers. rsc.org The reaction between the sodium salt of 4-aminophenol and 2-chloro-N,N-diethylethanamine is a prime example of this strategy.

The general conditions for this synthesis are outlined in the table below:

Reactant 1Reactant 2BaseSolventConditions
4-Aminophenol2-Chloro-N,N-diethylethanamineSodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)Polar aprotic solvent (e.g., DMF, Acetone)Elevated temperature
4-ChloroanilineDiethylaminoethanolSodium Hydroxide (NaOH)Not specifiedReflux

Utilization of this compound as a Synthetic Building Block

The presence of a reactive primary aniline (B41778) group makes this compound an excellent building block for creating a diverse array of more complex molecules. arkat-usa.org This is particularly valuable in the pharmaceutical industry, where the diethylaminoethoxy moiety is a common feature in many bioactive compounds, often enhancing their pharmacological profiles.

Derivatization for Bioactive Molecules

The aniline functional group can be readily derivatized to form various functional groups, including amides and sulfonamides, which are prevalent in many clinically used drugs.

The primary amine of this compound can react with carboxylic acids or their derivatives to form amide bonds. A significant class of bioactive molecules that can be synthesized using this approach are indole-3-carboxamides. Indole (B1671886) derivatives are known to exhibit a wide range of pharmacological activities, including antiarrhythmic properties. researchgate.net

The synthesis of an indole-3-carboxamide from this compound would typically involve a coupling reaction with indole-3-carboxylic acid. This reaction is usually facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). researchgate.net

General Reaction Scheme for Amide Synthesis: Indole-3-carboxylic acid + this compound --(Coupling Agents, Base)--> N-(4-(2-(diethylamino)ethoxy)phenyl)-1H-indole-3-carboxamide

This synthetic strategy allows for the incorporation of the this compound moiety into the indole scaffold, creating novel compounds for biological screening.

The aniline group of this compound can also be converted into a sulfonamide. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.net

The synthesis of a sulfonamide derivative from this compound is typically achieved by reacting it with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.net Pyridine is a commonly used base and can also serve as the solvent for this reaction. researchgate.net The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The base neutralizes the hydrochloric acid that is formed as a byproduct.

General Reaction Conditions for Sulfonamide Synthesis:

Reactant 1Reactant 2BaseSolvent
This compoundAryl or Alkyl Sulfonyl ChloridePyridine or Triethylamine (TEA)Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine

This reaction provides a straightforward method to synthesize a wide variety of sulfonamide derivatives, where the properties of the final molecule can be fine-tuned by varying the substituent on the sulfonyl chloride.

Urea (B33335) Derivative Synthesis

The synthesis of urea derivatives from this compound can be achieved through several established chemical transformations. These methods often involve the reaction of the primary amine group with a suitable carbonyl source.

One common approach is the reaction with isocyanates. The nucleophilic primary amine of this compound readily attacks the electrophilic carbon of an isocyanate, leading to the formation of a substituted urea. This method is highly efficient and allows for the introduction of a wide range of substituents on the urea nitrogen, depending on the isocyanate used.

Alternatively, phosgene (B1210022) or its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), can be employed. nih.gov The reaction of this compound with phosgene generates an isocyanate intermediate in situ, which then reacts with another amine to form an unsymmetrical urea. nih.gov The use of CDI is often preferred due to its solid nature and the avoidance of toxic byproducts. nih.gov The process involves the initial reaction of an amine with CDI to form a carbamoyl-imidazole intermediate, which subsequently reacts with a second amine to yield the desired urea derivative.

Another strategy involves the aminolysis of carbamates. google.com For instance, phenyl carbamates can be treated with an amine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to produce ureas in high yields. google.com This method is advantageous due to its mild reaction conditions and simplicity. google.com

Furthermore, direct carbonylation reactions using carbon dioxide as a C1 building block have emerged as a more environmentally benign approach. organic-chemistry.orgrsc.orgpsu.edu These methods can proceed under metal-free conditions at atmospheric pressure and room temperature, offering a sustainable route to urea derivatives. organic-chemistry.org The reaction mechanism is believed to involve the formation of an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate, which then undergoes dehydration to yield the final urea product. rsc.orgpsu.edu

The following table summarizes various synthetic approaches for urea derivatives:

Method Reagents Key Features References
Isocyanate AdditionIsocyanatesHigh efficiency, wide substrate scope google.com
Phosgene/Phosgene EquivalentsPhosgene, N,N'-Carbonyldiimidazole (CDI)In situ isocyanate formation, CDI offers a safer alternative nih.gov
Carbamate AminolysisPhenyl carbamates, Amines, DMSOMild conditions, simple procedure google.com
Direct CarbonylationCarbon Dioxide, AminesEnvironmentally friendly, metal-free options available organic-chemistry.orgrsc.orgpsu.edu
Curtius RearrangementAcyl azidesForms an isocyanate intermediate organic-chemistry.org
Hofmann RearrangementPrimary amides, Phenyliodine diacetateIn situ isocyanate generation organic-chemistry.org

Formation of Schiff Base Ligands Incorporating Diethylaminoethoxy Moieties

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. youtube.comnih.gov The primary amine of this compound serves as an excellent nucleophile for this transformation, reacting with a variety of carbonyl compounds to form Schiff base ligands. researchgate.netresearchgate.net

The synthesis is typically carried out by refluxing equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol. researchgate.netresearchgate.net The reaction is often catalyzed by a few drops of acid, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. youtube.com This initial addition forms an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable Schiff base. youtube.comnih.gov

A notable example involves the reaction of this compound with salicylaldehyde (B1680747) or its derivatives. The resulting Schiff bases are capable of acting as bidentate ligands, coordinating with metal ions through the phenolic oxygen and the azomethine nitrogen. researchgate.netresearchgate.net This has led to the synthesis of various metal complexes with interesting properties. For instance, Schiff bases derived from 4-(diethylamino)salicylaldehyde (B93021) and aniline have been used to form complexes with Zn(II), Cd(II), Sn(II), and Pb(II). researchgate.netresearchgate.net

The formation of these Schiff base ligands and their subsequent metal complexes can be characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, which confirm the presence of the key functional groups and the coordination of the ligand to the metal center. researchgate.netresearchgate.netnanobioletters.com

The following table highlights the key aspects of Schiff base formation:

Reactants Reaction Conditions Key Intermediate Product References
This compound, Aldehyde/KetoneEthanol, Acid catalyst, RefluxCarbinolamineSchiff Base (-C=N-) youtube.comnih.gov
4-(Diethylamino)salicylaldehyde, AnilineEthanol, RefluxCarbinolamineBidentate Schiff Base Ligand researchgate.netresearchgate.net

Integration into Complex Organic Scaffolds (e.g., Quinazoline (B50416) Derivatives)

The this compound moiety has been successfully integrated into more complex heterocyclic systems, such as quinazolines. Quinazolines are a class of compounds known for their broad range of biological activities, and the incorporation of the diethylaminoethoxy side chain can significantly influence their properties.

One synthetic route to quinazoline derivatives involves the reaction of an appropriately substituted anthranilic acid derivative with a suitable cyclizing agent. For instance, this compound can be used to introduce the diethylaminoethoxy group at a specific position on the quinazoline ring system.

A general method for the synthesis of 4-aminoquinazoline derivatives involves the initial preparation of a 4-chloroquinazoline (B184009) intermediate. nih.gov This can be achieved by treating the corresponding quinazolin-4(3H)-one with a chlorinating agent like phosphorus oxychloride. nih.gov The resulting 4-chloroquinazoline is then susceptible to nucleophilic substitution by an amine. In this context, this compound can act as the nucleophile, displacing the chlorine atom to form the desired 4-substituted quinazoline derivative.

Another approach involves the [4+2] annulation reaction. For example, 2-aminoaryl ketones can react with N-benzyl cyanamides in the presence of an acid mediator to yield 2-aminoquinazoline (B112073) derivatives. mdpi.com While this specific example doesn't directly use this compound, it illustrates a modern approach to quinazoline synthesis where a similar aniline derivative could potentially be employed.

The synthesis of 4-(4'-diethylamino-1'-methylbutylamino)-quinazoline has been reported, showcasing the versatility of introducing aminoalkylamino side chains onto the quinazoline scaffold. nih.gov Although this example features a different side chain, the underlying synthetic principles for attaching an amine to the 4-position of the quinazoline ring are relevant.

The following table provides a summary of synthetic strategies for quinazoline derivatives:

Starting Materials Key Reagents/Intermediates Reaction Type Resulting Moiety References
Quinazolin-4(3H)-one, AminePhosphorus oxychloride, 4-ChloroquinazolineNucleophilic Aromatic Substitution4-Aminoquinazoline nih.gov
2-Aminoaryl ketones, N-Benzyl cyanamidesAcid mediator[4+2] Annulation2-Aminoquinazoline mdpi.com
Quinazolin-4(3H)-one, Aryne PrecursorCesium fluorideAryne Chemistry4-Phenoxyquinazoline rsc.org

Chemical Reactivity and Transformation Studies of 4 2 Diethylamino Ethoxy Aniline

Reactions Involving the Aromatic Amine Moiety

The primary aromatic amine is a key functional group that dictates much of the molecule's reactivity, serving as a potent nucleophile and a precursor for various functional group interconversions.

Acylation: The amine group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield N-{4-[2-(diethylamino)ethoxy]phenyl}acetamide. youtube.com This transformation is often employed to protect the amino group or to introduce new structural motifs.

Alkylation: N-alkylation of the primary amine can be achieved, though selectivity can be a challenge due to the presence of the tertiary diethylamino group. Direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products. More controlled alkylation can be performed via reductive amination, where the aniline (B41778) is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. Another approach involves gas-phase alkylation with alcohols over specialized catalysts. google.com

Diazotization: One of the most significant transformations of the primary aromatic amine is its conversion to a diazonium salt. organic-chemistry.org Treatment of 4-[2-(Diethylamino)ethoxy]aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures produces the corresponding arenediazonium salt. organic-chemistry.orggoogle.com This intermediate is highly valuable as it can be subsequently replaced by a variety of functional groups in Sandmeyer-type reactions, allowing for the introduction of halides (Cl, Br), cyano, and hydroxyl groups onto the aromatic ring. organic-chemistry.org

Table 1: Representative Reactions of the Aromatic Amine Moiety
Reaction TypeReagent(s)Product TypeNotes
AcylationAcid Chloride (R-COCl) or Anhydride ((R-CO)₂O)N-Acyl-4-[2-(diethylamino)ethoxy]aniline (Amide)Forms a stable amide bond. youtube.com
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-Alkyl-4-[2-(diethylamino)ethoxy]anilineA controlled method for mono-alkylation.
DiazotizationNaNO₂, HCl (aq), 0-5 °C4-[2-(Diethylamino)ethoxy]benzenediazonium chlorideA key intermediate for further functionalization. organic-chemistry.org

Transformations of the Ether Linkage

The ether bond in this compound, while generally stable, can be cleaved under specific, typically harsh, conditions. pressbooks.pub

Acidic Cleavage: The most common method for ether cleavage involves treatment with strong, non-oxidizing acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org Due to the electronic nature of the aryl ether linkage, the cleavage occurs at the alkyl-oxygen bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the less sterically hindered carbon of the ethoxy group (an SN2 mechanism). pressbooks.publibretexts.org This regioselectivity results in the formation of 4-aminophenol (B1666318) and 2-(diethylamino)ethyl halide. The C(aryl)-O bond remains intact because sp²-hybridized carbons are resistant to nucleophilic substitution. libretexts.org

Table 2: Cleavage of the Ether Linkage
Reaction TypeReagent(s)Expected ProductsMechanism
Acidic CleavageExcess HBr or HI, heat4-Aminophenol and 2-(Diethylamino)ethyl bromide/iodideSN2 attack on the protonated ether. pressbooks.publibretexts.org

Reactivity of the Diethylamino Group

The tertiary diethylamino group imparts basicity and nucleophilicity to the molecule. It readily undergoes protonation in the presence of acids to form a water-soluble ammonium (B1175870) salt.

Quaternization: As a tertiary amine, the diethylamino group can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction, known as the Menshutkin reaction, converts the neutral tertiary amine into a permanently charged quaternary ammonium species, which can significantly alter the molecule's physical and biological properties.

Table 3: Reactions of the Diethylamino Group
Reaction TypeReagent(s)Product TypeNotes
Protonation (Salt Formation)Acid (e.g., HCl)Ammonium saltConfers water solubility.
Quaternization (N-Alkylation)Alkyl Halide (e.g., CH₃I)Quaternary ammonium saltIntroduces a permanent positive charge.

Coupling Reactions and Functional Group Interconversions

This compound is an excellent substrate for modern cross-coupling reactions, enabling the formation of new carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. wikipedia.orgrug.nl In this context, this compound can act as the amine coupling partner, reacting with various aryl halides or triflates to produce complex diarylamine structures. libretexts.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. youtube.com

Ullmann Condensation (Goldberg Reaction): A classical alternative to the Buchwald-Hartwig amination is the copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org The Goldberg variation specifically refers to the coupling of an aniline with an aryl halide. chemeurope.com This reaction can be used to couple this compound with aryl halides, though it often requires higher temperatures compared to its palladium-catalyzed counterpart. wikipedia.org

Functional Group Interconversions via Diazonium Salts: As mentioned previously, the diazonium salt intermediate is highly versatile. Beyond the Sandmeyer reaction, it can participate in other transformations such as the Schiemann reaction (for introducing fluorine) and azo coupling (for synthesizing azo dyes).

Table 4: Coupling Reactions and Interconversions
Reaction NameRole of AnilineCoupling PartnerCatalyst/ReagentsProduct Type
Buchwald-Hartwig AminationAmine SourceAryl Halide/TriflatePd Catalyst, Ligand, BaseDiaryl or Aryl-Alkyl Amine. wikipedia.org
Ullmann Condensation (Goldberg Reaction)Amine SourceAryl HalideCu Catalyst, BaseDiarylamine. wikipedia.orgchemeurope.com
Sandmeyer ReactionDiazonium Salt PrecursorCuX (X=Cl, Br, CN)NaNO₂, H⁺; then CuX4-Substituted-1-[2-(diethylamino)ethoxy]benzene. organic-chemistry.org

Advanced Spectroscopic Characterization in Research of 4 2 Diethylamino Ethoxy Aniline and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental in identifying the functional groups and elucidating the molecular structure of 4-[2-(Diethylamino)ethoxy]aniline and its derivatives. These techniques probe the vibrational modes of a molecule, with each bond and functional group exhibiting characteristic absorption or scattering frequencies.

In the study of derivatives of this compound, such as Schiff bases, FT-IR spectroscopy is routinely used to confirm the synthesis and identify key functional groups. For instance, the formation of an azomethine group (-HC=N-) in Schiff bases derived from this aniline (B41778) is confirmed by a characteristic band in the FT-IR spectrum, typically observed around 1618 cm⁻¹. nih.gov The absence of the characteristic N-H stretching vibrations of the primary amine and the C=O stretching of the aldehyde starting materials, coupled with the appearance of the new C=N stretch, provides clear evidence of the condensation reaction.

For related aniline derivatives, detailed vibrational assignments are often supported by theoretical calculations using Density Functional Theory (DFT). nih.govglobalresearchonline.net For example, in studies of substituted anilines, the C-N stretching vibration, aromatic C-C stretching, and the vibrations of the alkyl chains of the diethylamino group can be precisely assigned. The inclusion of substituents on the aniline ring can lead to shifts in the vibrational frequencies, providing information on the electronic effects within the molecule. globalresearchonline.net

Raman spectroscopy offers complementary information to FT-IR. In studies of similar molecules, FT-Raman spectra are used to identify vibrations that are weak or absent in the IR spectrum, such as certain symmetric stretching modes of the aromatic ring. nih.govnih.gov For complex structures derived from anilines, both FT-IR and FT-Raman spectra are often recorded to obtain a complete vibrational profile. For example, in an indenoquinoxaline derivative, C-C stretching modes were observed in both FT-IR (1579 and 1506 cm⁻¹) and FT-Raman spectra (1582 and 1512 cm⁻¹), confirming the ring structure. scialert.net

Table 1: Representative Vibrational Frequencies for Functional Groups in this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
Azomethine (-HC=N-) Stretching ~1618 FT-IR
Aromatic C-H Stretching >3000 FT-IR, Raman
Aromatic C=C Stretching 1430-1625 FT-IR, Raman
C-O-C (Ether) Asymmetric Stretch 1200-1250 FT-IR
C-N (Aliphatic) Stretching 1000-1250 FT-IR

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of this compound and its derivatives. These techniques provide information on the electronic structure, conjugation, and environmental sensitivity of the compounds.

The UV-Vis absorption spectrum of aniline and its derivatives is characterized by absorption bands arising from π→π* transitions within the benzene (B151609) ring. The position and intensity of these bands are sensitive to the nature and position of substituents. The presence of the amino and diethylaminoethoxy groups on the aniline ring influences the electronic transitions.

For Schiff base derivatives of anilines, UV-Vis spectroscopy is used to study their electronic properties. nih.govmdpi.com These derivatives often exhibit complex spectra with multiple absorption bands corresponding to electronic transitions within different parts of the molecule. For example, a Schiff base derived from 4-(diethylamino)salicylaldehyde (B93021) and aniline showed characteristic electronic spectra that were further studied upon complexation with metal ions. researchgate.net In some cases, the electronic absorption spectra can be used to monitor the formation of ion-association complexes. nih.gov

Fluorescence spectroscopy provides insights into the excited state properties of these molecules. Schiff base derivatives, in particular, are known to exhibit interesting fluorescence behavior, sometimes showing dual emission from different excited states, such as those arising from excited-state intramolecular proton transfer (ESIPT) or twisted intramolecular charge transfer (TICT). mdpi.comnih.gov A study on a series of salicylideneaniline (B1219908) Schiff bases, some functionalized with groups similar to the diethylamino group, demonstrated that these compounds can exhibit long-wavelength emission due to proton-transfer tautomers. mdpi.com The fluorescence properties are often solvent-dependent, making these compounds potential environmental sensors.

Table 2: Electronic Spectroscopy Data for a Related Salicylideneaniline Schiff Base

Compound Type Absorption λmax (nm) Emission λmax (nm) Spectroscopic Feature Reference

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethoxy chain, and the protons of the diethylamino group. The aromatic protons would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The methylene (B1212753) protons of the ethoxy chain (-O-CH₂-CH₂-N-) would appear as triplets, and the ethyl groups of the diethylamino moiety (-N(CH₂CH₃)₂) would show a quartet and a triplet.

In the characterization of Schiff base derivatives, ¹H NMR is used to confirm the formation of the imine linkage. mdpi.comresearchgate.net For example, in a Schiff base derived from 4-(diethylamino)salicylaldehyde and aniline, the disappearance of the aldehyde proton signal and the appearance of a new signal for the azomethine proton (-N=CH-) in the downfield region (around 8-9 ppm) confirms the reaction. researchgate.net Furthermore, the signal for the phenolic -OH group in such derivatives is often observed at a very downfield chemical shift (e.g., 13.12 ppm) due to strong intramolecular hydrogen bonding. researchgate.net

¹³C NMR spectroscopy provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons can confirm the substitution pattern, while the signals for the aliphatic carbons of the diethylaminoethoxy group can be clearly identified. Solid-state NMR has also been employed for studying Schiff base derivatives, providing evidence for dynamic processes like proton transfer in the solid state. nih.gov

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₄) 6.5 - 7.5 Doublets
-O-CH₂- 3.9 - 4.2 Triplet
-CH₂-N- 2.8 - 3.1 Triplet
-N(CH₂CH₃)₂ 2.5 - 2.8 Quartet
-N(CH₂CH₃)₂ 1.0 - 1.3 Triplet

Mass Spectrometry Techniques (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is routinely used to confirm the identity of newly synthesized derivatives of this compound.

For the parent compound, this compound (C₁₂H₂₀N₂O), the monoisotopic mass is 208.15756 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which is crucial for verifying the elemental formula. The PubChem database provides predicted m/z values for various adducts of this compound, such as [M+H]⁺ at 209.16484 and [M+Na]⁺ at 231.14678. uni.lu

In the research of its derivatives, such as Schiff bases or metal complexes, mass spectrometry is used to confirm the successful synthesis and to determine the stoichiometry of the products. mdpi.comresearchgate.net For instance, in the synthesis of metal complexes with a Schiff base ligand derived from a related aniline, mass spectrometry helps to confirm the formation of the expected ML₂ complexes. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct m/z
[M+H]⁺ 209.16484
[M+Na]⁺ 231.14678
[M-H]⁻ 207.15028
[M+K]⁺ 247.12072

Data sourced from PubChem. uni.lu

Single Crystal X-ray Diffraction Analysis (for related structures)

For Schiff bases derived from substituted anilines and salicylaldehydes, X-ray diffraction studies have revealed crucial details about their conformation and non-covalent interactions. mdpi.com For example, a study of a series of salicylideneaniline derivatives showed that they exist as the E conformer in the solid state, stabilized by an intramolecular six-membered-ring hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. mdpi.com Such studies also provide precise bond lengths and angles, which can be correlated with data from other spectroscopic techniques and theoretical calculations.

In the case of metal complexes of Schiff bases, X-ray crystallography confirms the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) and how the ligand binds to the metal ion. researchgate.net For instance, it can show that a Schiff base ligand acts in a bidentate fashion, coordinating through the deprotonated phenolic oxygen and the azomethine nitrogen. researchgate.net This structural information is vital for understanding the chemical reactivity and potential applications of these complexes.

Table 5: Crystallographic Data for a Related Schiff Base Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.6613(9)
b (Å) 21.251(3)
c (Å) 9.6820(13)
β (°) 95.386(4)

Data for a fluoro-functionalized salicylideneaniline Schiff base. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 2 Diethylamino Ethoxy Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It has been successfully applied to study aniline (B41778) and its derivatives, providing valuable information about their molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.netthaiscience.info

Electronic Structure Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.netaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capacity. researchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.netaimspress.com A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

For aniline derivatives, the distribution of HOMO and LUMO orbitals can be visualized to understand charge transfer within the molecule. conicet.gov.ar For instance, in related aniline compounds, the HOMO is often located over the aniline ring and the amino group, while the LUMO may be distributed over other parts of the molecule, indicating the sites for electrophilic and nucleophilic attack, respectively. thaiscience.infotci-thaijo.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ELUMO - EHOMO
Ionization Potential (I)≈ -EHOMO
Electron Affinity (A)≈ -ELUMO
Global Hardness (η)(I - A) / 2
Global Softness (S)1 / (2η)
Electronegativity (χ)(I + A) / 2
Chemical Potential (μ)
Global Electrophilicity Index (ω)μ2 / (2η)

Note: The values for these parameters would be obtained from specific DFT calculations for 4-[2-(Diethylamino)ethoxy]aniline.

Charge Transfer Analysis (Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and hyperconjugative interactions within a molecule. conicet.gov.aruni-muenchen.de It provides a localized picture of the electron density in terms of bonds and lone pairs, which is more aligned with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu

The analysis involves examining the interactions between filled (donor) and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization from a donor to an acceptor orbital. wisc.edu Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. aimspress.com For instance, in aniline derivatives, significant delocalization can occur from the lone pair of the nitrogen atom to the antibonding orbitals of the aromatic ring. conicet.gov.ar This analysis can also reveal the nature of bonding, such as the percentage of s and p character in hybrid orbitals. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays the electrostatic potential at different points on the electron density surface of the molecule. researchgate.net

Regions of negative potential (typically colored red or yellow) indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net For aniline and its derivatives, the nitrogen atom of the amino group and certain carbon atoms in the benzene (B151609) ring often exhibit negative MEP, making them targets for electrophiles. tci-thaijo.orgresearchgate.net The MEP map can provide a visual representation of the charge distribution and is useful in understanding intermolecular interactions. researchgate.net

Molecular Docking Simulations with Biomolecular Targets (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govphyschemres.org

For derivatives of this compound, molecular docking studies can be performed to investigate their binding affinity and interaction with specific biomolecular targets. nih.gov The process involves placing the ligand in the active site of the receptor and calculating the binding energy for different conformations. nih.gov The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, derivatives of δ-carboline have been studied as potential inhibitors of α-Topoisomerase II, an important target in cancer therapy, using molecular docking to analyze their binding modes. nih.gov

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the chemical reactivity and selectivity of a molecule. The energies of the frontier molecular orbitals (HOMO and LUMO) are fundamental in this prediction. researchgate.net A low HOMO-LUMO gap indicates high chemical reactivity. researchgate.net

Furthermore, the MEP map provides a visual guide to regioselectivity in chemical reactions. By identifying the regions of highest and lowest electrostatic potential, one can predict where electrophilic and nucleophilic attacks are most likely to occur. researchgate.net For aniline derivatives, electrophilic substitution reactions are expected to occur at positions with high electron density on the aromatic ring, as indicated by the negative regions of the MEP. researchgate.net NBO analysis can also contribute to understanding reactivity by highlighting the most significant donor-acceptor interactions that can influence reaction pathways. researchgate.net

Pharmacokinetic Parameter Evaluation (for derivatives)

In the early stages of drug development, it is crucial to evaluate the pharmacokinetic properties of a compound, which include absorption, distribution, metabolism, and excretion (ADME). nih.gov In silico models provide a rapid and cost-effective way to predict these parameters. physchemres.orgnih.gov

For derivatives of this compound, computational tools can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. For example, the Lipinski "Rule of Five" can be applied to assess the drug-likeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov More advanced models can predict specific pharmacokinetic parameters like clearance and volume of distribution. nih.gov Studies on related compounds, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have utilized positron emission tomography (PET) in conjunction with pharmacokinetic modeling to evaluate their distribution and metabolism in vivo. nih.gov

Crystal Structure Optimization and Geometry Analysis (for related structures)

A study on the structural analogue, 4-[4-(2-aminoethoxy)benzyl]aniline, employed both PM6-DH2 and DFT methods at the B3LYP/6-31G(d,p) level to determine its most stable conformer. The optimization revealed a synclinal (gauche) configuration for the key fragments. This indicates a specific spatial arrangement of the aniline and ethylamine (B1201723) portions of the molecule, which is crucial for understanding its three-dimensional structure and potential interactions.

Detailed geometric parameters from these computational analyses of related structures provide a reliable framework for understanding the molecular architecture of this compound. For instance, studies on other aniline derivatives provide expected values for the geometry of the core aromatic ring. Research on compounds like 4-ethoxy-2,3-difluoro benzamide (B126) shows that the aromatic C-C bond lengths are typically around 1.40 Å, with the endocyclic C-C-C bond angles being approximately 120°. The bond length for the C-O linkage in the ethoxy group of such molecules is reported to be about 1.35 Å.

Furthermore, the conformation of the N,N-diethylamino group has been examined in related crystal structures, such as N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline. These analyses show that the ethyl groups can adopt different arrangements, including cis and trans conformations relative to the plane of the –CH₂–N–CH₂– unit. This flexibility in the diethylamino moiety is a key structural feature.

The following tables summarize pertinent geometric data from computational and crystallographic analyses of these related molecules, offering a quantitative basis for the expected structure of this compound.

Table 1: Calculated Dihedral Angles for a Related Aminoethoxy Structure

ParameterDihedral Angle (°)Description
α62.5Defines the rotation around the C-C bond of the ethoxy bridge.
γ61.4Defines the rotation around the C-O bond of the ethoxy bridge.
Data derived from DFT B3LYP/6-31G(d,p) calculations on 4-[4-(2-aminoethoxy)benzyl]aniline.

Table 2: Typical Bond Lengths and Angles for Substituted Benzene Analogs

ParameterBond Length (Å)Bond Angle (°)
Aromatic C-C~ 1.40-
Aromatic C-O~ 1.35-
Endocyclic C-C-C-~ 120
Data derived from computational studies on substituted ethoxybenzene derivatives.

Applications and Emerging Research Areas of 4 2 Diethylamino Ethoxy Aniline in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The distinct electronic characteristics of 4-[2-(Diethylamino)ethoxy]aniline make it a compound of interest for various applications in organic electronics and optoelectronics. Its aniline (B41778) moiety can act as a potent electron donor, a crucial feature for developing materials that facilitate charge transport.

Photovoltaic Materials

The application of this compound extends to the development of organic photovoltaic (OPV) materials, or solar cells. In this context, it is often used as a foundational chemical structure for creating donor materials that absorb sunlight and generate excitons (electron-hole pairs). The electron-rich nature of the molecule is advantageous for designing materials that can contribute to a high open-circuit voltage, a key parameter in solar cell efficiency. The flexible side chain can also be modified to tune the morphology and energy levels of the active layer, optimizing charge separation and collection.

Nonlinear Optical Materials

Nonlinear optical (NLO) materials, which can alter the properties of light, are critical for technologies like optical data storage and telecommunications. The structure of this compound, featuring an electron-donating group (the aniline) and an electron-accepting group (which can be added through chemical modification) connected by a conjugated system, is a classic design for creating molecules with high NLO activity. The diethylamino group further enhances the electron-donating strength, which can lead to a larger nonlinear optical response. Research is focused on integrating this and similar aniline derivatives into polymers to create materials with significant electro-optic coefficients.

Polymer Chemistry and Dye Development

The reactivity of its primary amine group makes this compound a valuable component in polymer chemistry and the design of functional dyes.

Monomer in Polymer Synthesis

As a monomer, this compound can be incorporated into various polymer backbones through processes like polycondensation or step-growth polymerization. The primary amine group can react with compounds like carboxylic acids or acid chlorides to form polyamides, or with isocyanates to form polyureas. The resulting polymers possess the diethylaminoethoxy side chains, which can impart desirable properties such as improved solubility in organic solvents, increased flexibility, and the ability to interact with specific ions or molecules, opening up applications in areas like membranes and sensors.

Below is a table summarizing the polymerization potential of aniline derivatives:

Polymerization MethodReactant for Aniline GroupResulting Polymer TypePotential Properties from Diethylaminoethoxy Group
PolycondensationDiacyl ChloridesPolyamideEnhanced Solubility, Flexibility, Ionic Conductivity
PolycondensationDiisocyanatesPolyureaModified Thermal Properties, Adhesion
Oxidative PolymerizationOxidizing AgentsPolyaniline DerivativeTunable Conductivity, Electroactivity

Chromophore Design in Dye Chemistry

In dye chemistry, a chromophore is the part of a molecule responsible for its color. This compound serves as an excellent precursor for creating chromophores, particularly for azo dyes. The process involves converting the primary amine into a diazonium salt, which is then coupled with another aromatic compound (a coupling agent) to form an azo linkage (-N=N-). The diethylaminoethoxy group acts as a powerful auxochrome—a group that intensifies the color and can shift it to longer wavelengths (a bathochromic shift). This allows for the synthesis of dyes with a wide range of colors and properties, suitable for applications from textiles to high-tech optical materials.

The table below details the role of its structural components in dye design:

Molecular ComponentRole in Dye SynthesisEffect on Final Dye Properties
Primary Aromatic AmineDiazotization to form diazonium saltForms the core of the azo chromophore
Phenyl RingPart of the conjugated systemContributes to color and stability
Diethylaminoethoxy GroupAuxochromeIntensifies color, improves solubility, shifts absorption wavelength

Photoresponsive Materials

The incorporation of chromophores, which are the parts of a molecule responsible for its color, into polymer structures is a key strategy for creating photoresponsive materials. The this compound molecule is an excellent candidate for this purpose. Its primary aromatic amine group allows for its straightforward conversion into an azo chromophore (a compound with the functional group R-N=N-R') through a diazotization and coupling reaction. Azo dyes are the most widely studied class of photochromic molecules, known for their reversible trans-cis isomerization upon irradiation with light of specific wavelengths.

The trans isomer is generally the more thermodynamically stable state. Upon exposure to ultraviolet (UV) light, the molecule can isomerize to the higher-energy cis state. This process can be reversed by exposing the material to visible light or through thermal relaxation. This switching between two distinct molecular shapes can be harnessed to induce macroscopic changes in the material's properties, such as its color, polarity, and conformation.

The diethylaminoethoxy group in this compound is expected to play a crucial role in the performance of the resulting photoresponsive material. This flexible, electron-donating group can influence the electronic properties of the azo chromophore, affecting its absorption spectrum and the kinetics of the isomerization process. Furthermore, when incorporated into a polymer, this side chain can increase the free volume, providing the necessary space for the chromophore to undergo the conformational changes associated with isomerization. This can lead to more efficient and durable photo-switching behavior in the solid state.

Detailed Research Findings on Analogous Systems:

Research on azo polymers has demonstrated the feasibility of controlling material properties with light. For instance, polymers containing azobenzene (B91143) side chains have been shown to exhibit photomechanical effects, where light energy is converted into mechanical work. When a thin film of such a polymer is irradiated, the collective isomerization of the azobenzene units can induce contraction or expansion of the material.

Polymer System (Analogous) λmax (trans) (nm) λmax (cis) (nm) Isomerization Quantum Yield (trans to cis) Thermal Relaxation Half-life (cis to trans)
Polystyrene with Disperse Red 1 side-chains~490~3800.1 - 0.2Hours to Days
Polymethyl methacrylate (B99206) with substituted azobenzene~365~4500.2 - 0.4Minutes to Hours
Liquid Crystalline Polymer with azobenzene mesogens~360~450~0.3Seconds to Minutes

This table presents representative data for analogous photoresponsive polymer systems. The specific values can vary significantly based on the polymer backbone, the specific azo dye structure, and the surrounding environment.

The synthesis of photoresponsive materials often involves the polymerization of a monomer that already contains the photochromic unit. For example, this compound could be first converted into a polymerizable monomer, such as an acrylamide (B121943) or a methacrylate derivative, by reacting its primary amine group. This monomer can then be polymerized or copolymerized with other monomers to create a range of materials with tailored properties.

Role of 4 2 Diethylamino Ethoxy Aniline in Medicinal Chemistry Research As a Building Block

Design and Synthesis of Bioactive Derivatives

The utility of 4-[2-(Diethylamino)ethoxy]aniline as a scaffold is evident in the straightforward synthetic pathways used to create more complex, biologically active molecules. The aniline (B41778) nitrogen can readily undergo reactions such as acylation, alkylation, and arylation to form a wide array of amides, secondary and tertiary amines, and diarylamines.

A common synthetic strategy involves the reaction of a phenol-containing precursor with 2-chloro-N,N-diethylethan-1-amine hydrochloride in the presence of a base like potassium hydroxide (B78521) or potassium carbonate. nih.gov This method efficiently installs the characteristic (diethylamino)ethoxy side chain. For example, in the synthesis of diarylamine inhibitors, 4-aminophenol (B1666318) can be conceptualized as the parent structure. This phenol is first coupled with another aromatic ring system before the diethylaminoethoxy moiety is added, or the moiety is added to a protected precursor like a nitrophenol which is subsequently reduced to the aniline. nih.gov

This modular approach allows medicinal chemists to independently vary different regions of the molecule. The aniline core can be elaborated to interact with a specific receptor pocket, while the diethylamino group often serves to enhance aqueous solubility or engage in ionic interactions with biological targets, a crucial aspect for optimizing pharmacokinetic properties.

Investigation of Structure-Activity Relationships (SAR)

Systematic investigation of the structure-activity relationships (SAR) of derivatives based on the this compound scaffold is crucial for optimizing potency and selectivity for a given biological target. By making targeted modifications to the parent structure and assessing the resulting changes in biological activity, researchers can identify key molecular features responsible for the desired pharmacological effect.

An illustrative example is the development of diarylamine derivatives as inhibitors of the KV10.1 (Eag1) potassium channel. nih.gov In this research, the this compound core was elaborated into a series of N-phenylaniline derivatives. The SAR studies revealed critical insights:

The Basic Amino Group: The terminal diethylamino group was found to be important for activity. Replacing it with a dimethylamino group resulted in a compound with significant potency. nih.gov

The Ether Linker: The length and nature of the linker connecting the terminal amine to the aniline core influence the compound's interaction with the target. The two-carbon ethoxy linker was shown to be effective in this series of inhibitors. nih.gov

Substitution on the Second Aromatic Ring: Adding substituents to the second phenyl ring, which is attached to the aniline nitrogen, had a profound impact on inhibitory potency against the Eag1 channel.

These studies allow for the rational design of improved analogues. For instance, understanding the SAR helps in fine-tuning the structure to enhance target affinity while potentially reducing off-target effects, such as interactions with the hERG channel, a common liability in drug development. nih.gov

Table 1: SAR of Diarylamine Derivatives Based on the this compound Scaffold as Eag1 Inhibitors. nih.gov
CompoundStructureEag1 IC50 (nM)hERG IC50 (nM)
17aN-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)aniline568>10000
18bN-(3,5-Dibromo-4-(2-(dimethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)aniline2161700

Receptor and Enzyme Interaction Studies

Derivatives of this compound have been specifically designed and investigated for their interactions with ion channels, which are critical targets in oncology and cardiology.

The ether-à-go-go-1 (Eag1 or KV10.1) voltage-gated potassium channel is a promising target for cancer therapy because its expression is largely restricted to the brain in healthy tissues but is overexpressed in over 70% of human tumors. nih.gov Inhibition of Eag1 can reduce tumor growth. nih.gov However, a major challenge is achieving selectivity over the hERG potassium channel, as inhibition of hERG can lead to serious cardiac arrhythmias. nih.gov

Research has led to the development of potent Eag1 inhibitors derived from the this compound scaffold. nih.gov Specifically, the diarylamine compound 17a (N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)aniline) was synthesized and shown to inhibit Eag1 with an IC₅₀ value of 568 nM. nih.gov Importantly, this compound displayed a favorable selectivity profile, with significantly weaker inhibition of the hERG channel (IC₅₀ >10,000 nM). nih.gov Further optimization led to compound 18b , which incorporated a dimethylamino group and bromine substituents, resulting in even more potent Eag1 inhibition with an IC₅₀ of 216 nM. nih.gov These studies demonstrate that the this compound framework can be effectively utilized to generate selective inhibitors for challenging ion channel targets.

The human voltage-gated potassium channel Kv1.5 is a key determinant of the atrial action potential and is considered an attractive target for the management of atrial fibrillation. nih.gov The development of small molecule inhibitors that block the current (IKur) conducted by Kv1.5 is a major focus of pharmaceutical research. nih.gov Known Kv1.5 blockers include compounds like DPO-1.

While specific studies detailing the activity of this compound derivatives against Kv1.5 are not prominently documented in the provided sources, the structural motif is highly relevant. The presence of a basic amine connected by a flexible ether linkage to an aromatic system is a common feature in many known ion channel modulators. Therefore, the this compound scaffold represents a promising starting point for the design of novel Kv1.5 inhibitors, leveraging the vast existing knowledge on SAR for this channel class.

Development of Chemical Probes and Ligands

Beyond its role as a precursor to potential therapeutics, this compound and its derivatives are valuable tools in chemical biology for the development of chemical probes and ligands. biosynth.com Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. mskcc.org

The parent compound, this compound, is itself described as a probe used for the detection of nicotinamide. biosynth.com It has also been identified as a potent inhibitor of various protein kinases, including serine/threonine and tyrosine kinases, highlighting its utility as a ligand for studying these important enzyme families. biosynth.com

The versatile chemical handles on the this compound scaffold facilitate its conversion into more sophisticated probes. For instance, the primary aniline group can be modified to attach reporter tags such as fluorophores (for use in fluorescence microscopy) or biotin (for affinity purification and proteomic studies). The process of developing such probes often leverages SAR data to identify positions on the molecule where modifications can be made without disrupting the binding to the target protein. mdpi.com This "reverse-design" strategy ensures that the resulting probe retains the desired biological activity, enabling the investigation of target engagement, localization, and function within a cellular context. mskcc.org

Future Directions and Perspectives in Research on 4 2 Diethylamino Ethoxy Aniline

Exploration of Novel Synthetic Methodologies

The future of synthesizing 4-[2-(Diethylamino)ethoxy]aniline and its analogs lies in the development of more efficient, sustainable, and versatile methodologies. While traditional methods, such as the reaction of 4-aminophenol (B1666318) with 2-(diethylamino)ethyl chloride or the reaction of 4-chloroaniline (B138754) with 2-(diethylamino)ethanol, provide a foundational approach, emerging synthetic strategies offer significant improvements.

Future research will likely focus on catalyst innovation. The use of advanced catalytic systems, including transition metal catalysts and organocatalysts, could lead to milder reaction conditions, higher yields, and improved atom economy. For instance, the development of novel ligands for copper- or palladium-catalyzed C-N and C-O cross-coupling reactions could provide more efficient routes to the diethylaminoethoxy moiety.

The exploration of flow chemistry and microwave-assisted synthesis represents another promising avenue. These technologies can enable rapid reaction optimization, improved scalability, and enhanced safety profiles for the synthesis of this compound. Furthermore, the application of electrochemical methods for the synthesis of substituted anilines is a burgeoning field that could offer a greener alternative to traditional oxidative or reductive steps. acs.org

A significant area for advancement is in the regioselective synthesis of more complex analogs. For example, developing methods for the selective functionalization of the aniline (B41778) ring would allow for the creation of a diverse library of derivatives with tailored properties. This could involve leveraging directing groups or employing novel catalytic systems that can differentiate between the ortho and meta positions of the aniline ring.

Advanced Characterization of Electronic and Structural Properties

A comprehensive understanding of the electronic and structural properties of this compound is paramount for predicting its reactivity and designing new applications. While basic characterization is available, future research should focus on a more detailed and multi-faceted analysis.

Spectroscopic and Crystallographic Analysis:

Advanced spectroscopic techniques will play a key role. A detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, including two-dimensional techniques like COSY, HSQC, and HMBC, would provide unambiguous assignment of all protons and carbons, offering insights into the molecule's conformation in solution. While a patent mentions the use of NMR for general characterization of products derived from this aniline, specific data for the compound itself is not extensively published. acs.org

Infrared (IR) and Raman spectroscopy will be instrumental in probing the vibrational modes of the molecule, providing information about the strengths of the N-H, C-O, and C-N bonds and how they are influenced by the electronic environment.

To date, a single crystal X-ray diffraction study of this compound has not been reported in the publicly available literature. Such a study would be invaluable, providing precise bond lengths, bond angles, and information about the molecule's solid-state packing and intermolecular interactions, such as hydrogen bonding.

Electronic Properties:

Future studies should employ techniques like ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy to investigate the electronic transitions within the molecule. This would provide data on its absorption and emission properties, which are crucial for potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Furthermore, techniques like cyclic voltammetry could be used to determine the oxidation and reduction potentials of this compound, offering insights into its electron-donating capabilities and its stability in different electronic states.

Deeper Mechanistic Understanding of Chemical Transformations

While this compound is utilized as a reactant in various chemical syntheses, a deep mechanistic understanding of its transformations is largely unexplored. Future research should aim to elucidate the intricate details of its reaction pathways.

A key area of investigation is its role as a nucleophile. The aniline nitrogen and the tertiary amine nitrogen of the diethylaminoethoxy group can both participate in nucleophilic reactions. Detailed kinetic studies, including determining reaction orders, activation energies, and the influence of substituents, would provide quantitative insights into its reactivity. For instance, in its documented use in the synthesis of kinase inhibitors, it acts as a nucleophile in a substitution reaction. acs.org A deeper mechanistic study could reveal the precise role of the diethylaminoethoxy side chain in modulating the nucleophilicity of the aniline nitrogen.

The application of in-situ spectroscopic techniques, such as ReactIR or in-situ NMR, would allow for the direct observation of reaction intermediates and the tracking of species concentration over time, providing a more complete picture of the reaction progress.

Isotope labeling studies could also be employed to trace the path of specific atoms throughout a reaction, confirming proposed mechanisms. For example, labeling the nitrogen of the aniline group could definitively track its incorporation into the final product.

Furthermore, investigating the role of the compound in catalyzing reactions, potentially through the formation of hydrogen bonds or by acting as a proton shuttle, could uncover novel catalytic activities.

Integration of Multiscale Computational Approaches

Computational chemistry offers a powerful toolkit to complement experimental studies and provide insights that are difficult or impossible to obtain through experimentation alone. Future research on this compound should heavily integrate multiscale computational approaches.

Molecular Modeling and Conformational Analysis:

At the most fundamental level, molecular mechanics and quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the stable conformations of the molecule in the gas phase and in different solvents. This is crucial as the conformation of the flexible diethylaminoethoxy side chain can significantly influence the molecule's properties and reactivity.

Electronic Structure and Reactivity:

DFT calculations can provide a detailed picture of the molecule's electronic structure, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, rationalizing its observed reactivity.

Reaction Mechanism Elucidation:

Computational modeling can be a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire potential energy surface of a reaction. This allows for the determination of the most favorable reaction pathway and provides a theoretical basis for understanding the kinetics and thermodynamics of the transformation. For reactions where this compound is a key reactant, computational studies could pinpoint the structure of the transition state and identify the key interactions that stabilize it.

Predicting Spectroscopic Properties:

Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra with experimental data can aid in the structural confirmation of the molecule and its reaction products.

Emerging Interdisciplinary Research Opportunities

The unique combination of a reactive aniline moiety and a flexible, basic diethylaminoethoxy side chain makes this compound a versatile platform for a range of interdisciplinary research applications.

Medicinal Chemistry:

The most prominent application of this compound is as a building block in the synthesis of pharmacologically active compounds. Its use in the preparation of kinase inhibitors highlights its potential in cancer research. acs.org Future research could focus on designing and synthesizing novel derivatives for a broader range of biological targets. The diethylaminoethoxy group can improve physicochemical properties such as solubility and cell permeability, making it an attractive fragment for drug design.

Materials Science:

The aromatic nature of the aniline ring and the presence of heteroatoms suggest potential applications in materials science. The compound could be explored as a monomer for the synthesis of novel polymers with interesting electronic or optical properties. For example, electropolymerization of this compound could lead to the formation of conductive polymers with potential applications in sensors, electrochromic devices, or corrosion protection. The tertiary amine functionality could also be used to coordinate with metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers with catalytic or gas storage properties.

Supramolecular Chemistry:

The ability of the aniline group to form hydrogen bonds and the potential for the tertiary amine to be protonated make this compound an interesting candidate for supramolecular chemistry. It could be used as a guest molecule in host-guest systems or as a building block for the self-assembly of complex architectures.

By pursuing these future research directions, the scientific community can significantly expand our understanding and utilization of this compound, paving the way for new discoveries and innovations across multiple scientific disciplines.

Q & A

Basic: What are the standard synthetic routes for 4-[2-(Diethylamino)ethoxy]aniline, and how can purity be optimized?

Answer:
The synthesis typically involves nucleophilic substitution and reduction steps. For example, analogous compounds are synthesized by reacting halogenated intermediates with diethylaminoethoxy groups, followed by catalytic hydrogenation or borohydride reduction to yield the aniline moiety . Purification is achieved via column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization (ethanol/water mixtures). Purity ≥95% is confirmed by HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 6.5–7.2 ppm) and diethylamino groups (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 265.1912) and exact mass (264.1839) .
  • HPLC : Reverse-phase methods with UV/Vis or MS detectors assess purity and stability .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber glass containers at 2–8°C under nitrogen to prevent oxidation .

Advanced: How does structural modification of this compound influence its pharmacological activity?

Answer:
Structure-activity relationship (SAR) studies show:

  • Ethoxy chain length : Shorter chains reduce bioavailability, while longer chains enhance membrane permeability but may increase toxicity .
  • Diethylamino group : Critical for cationic charge, enabling DNA intercalation or enzyme inhibition (e.g., quorum sensing in C. violaceum) .
  • Aniline substitution : Electron-withdrawing groups (e.g., iodine in amiodarone derivatives) improve stability and target affinity . Computational modeling (e.g., molecular docking with AutoDock Vina) validates these modifications .

Advanced: How can conflicting reports on the compound’s quorum-sensing (QS) inhibition activity be resolved?

Answer:
Discrepancies in QS inhibition (e.g., violacein production in C. violaceum) arise from:

  • Dose-dependent effects : Perform dose-response assays (0.1–100 µM) with positive controls (e.g., furanones) .
  • Genetic variability : Use isogenic mutant strains to confirm target specificity (e.g., cviI/cviR gene knockout models) .
  • Synergistic assays : Combine with sub-inhibitory antibiotics (e.g., penicillin derivatives) to distinguish QS inhibition from growth suppression .

Advanced: What strategies improve the metabolic stability of this compound derivatives?

Answer:

  • Deuterium incorporation : Replace labile hydrogens (e.g., in ethoxy groups) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the aniline group with acetyl or sulfonate esters, which hydrolyze in vivo .
  • PEGylation : Attach polyethylene glycol chains to reduce hepatic clearance . Stability is assessed via liver microsome assays (e.g., rat S9 fraction) and LC-MS metabolite profiling .

Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate in buffers (pH 2–10, 37°C) for 24–72 hours. Monitor degradation by HPLC; acidic conditions (pH <4) often cause protonation and precipitation .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (>150°C typically) .

Advanced: What in vitro and in vivo models are suitable for evaluating the compound’s toxicity?

Answer:

  • In vitro :
    • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ determination) .
    • Genotoxicity : Ames test (TA98 strain) to detect mutagenicity .
  • In vivo :
    • Acute toxicity : OECD 423 guidelines (rodent LD₅₀) .
    • Subchronic toxicity : 28-day repeated dose study (histopathology of liver/kidneys) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.